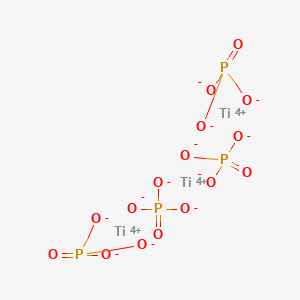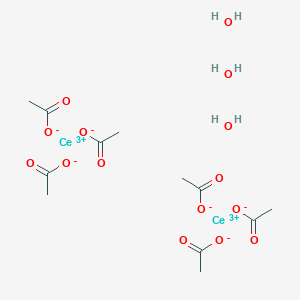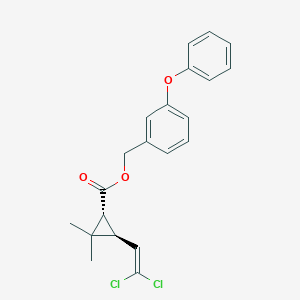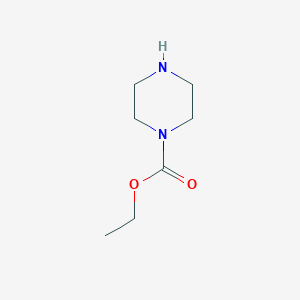
2-amino-N,N-dimethylbenzenesulfonamide
Descripción general
Descripción
2-Amino-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. Sulfonamides are known for their wide range of applications, including medicinal chemistry, where they serve as the basis for several antibiotics due to their antimicrobial properties.
Synthesis Analysis
The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 2-amino-N,N-dimethylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols as alkylating agents. This process is facilitated by the recognition of different types of amino groups in the presence of a transition metal catalyst, which promotes the "hydrogen autotransfer (or hydrogen-borrowing) process" . Additionally, 2,4-dinitrobenzenesulfonamides, which can be prepared from primary amines, can be alkylated to give N,N-disubstituted sulfonamides in excellent yields .
Molecular Structure Analysis
The molecular structure of a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, has been characterized by single-crystal X-ray diffraction (SCXRD) studies, revealing that it crystallizes in the monoclinic crystal system with a P21/c space group . Similarly, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been structurally characterized, showing that the molecules are organized as molecular crystals and are cross-linked into a framework by means of hydrogen bonds .
Chemical Reactions Analysis
The reactivity of 2-aminobenzenesulfonamide with chloroalkyl isocyanates has been studied, leading to the formation of various ureido-benzenesulfonamides in excellent yields. These compounds can undergo further reactions, such as Smiles rearrangement, to afford different products depending on the reaction conditions . Moreover, the reactivity of 2,4-dinitrobenzenesulfonamides allows for the preparation of a wide variety of diamines through combined use of protecting/activating groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the presence of different substituents on the aromatic ring can affect the solubility and reactivity of the molecules. A study on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a related compound, showed poor water solubility, which is a critical factor for its pharmacological properties . The crystal structure of [Ag(C8H10NO3S)(H2O)2] with 2-amino-4,5-dimethylbenzenesulfonate monoanion indicates a T-shaped coordination and layer structure mediated by hydrogen bonds . Additionally, the crystal structures of three N-aryl-2,5-dimethoxybenzenesulfonamides revealed different supramolecular architectures mediated by various weak interactions, which are crucial for understanding the relationship between the crystal structures and their properties .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Compound Formation:
- 2-Amino-N,N-dimethylbenzenesulfonamide undergoes ortho-lithiation by n-butyllithium, forming ortho-lithiosulfonamide, which can be further used to synthesize various compounds including carbinol, imine, amide, and acid. This process demonstrates the utility of 2-amino-N,N-dimethylbenzenesulfonamide in complex chemical synthesis and compound formation (Watanabe, Schwarz, Hauser, Lewis, & Slocum, 1969).
Synthesis of Novel Compounds with Potential Biological Activities:
- The compound 4-(3-Dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide was used as a key intermediate in synthesizing new compounds with potential antimicrobial and antifungal activities. This highlights its role in the development of bioactive compounds (Aal, El-Maghraby, Hassan, & Bashandy, 2007).
Structural Characterization and Kinetic Investigation:
- Research on isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, derived from 2-amino-N,N-dimethylbenzenesulfonamide, provided insights into their molecular-electronic structures and kinetic properties. This is important for understanding the reactivity and stability of such compounds (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
X-ray Crystallography and Molecular Structure Analysis:
- Studies using X-ray crystallography of compounds like (2‐Amino‐4,5‐dimethylbenzenesulfonato‐κN)diaquasilver(I) offer valuable data on the molecular structure and binding interactions, contributing to a deeper understanding of the properties of sulfonamide derivatives (Han & Li, 2007).
Catalytic Applications in Organic Synthesis:
- The use of N-(2-aminophenyl)benzenesulfonamide in the synthesis of a nickel(II) complex shows its role in catalyzing reduction reactions in organic synthesis. This signifies the potential utility of 2-amino-N,N-dimethylbenzenesulfonamide derivatives in catalysis (Dayan, Kayaci, Dayan, Özdemir, & Kalaycıoğlu Özpozan, 2019).
Pharmaceutical Research and Drug Development:
- Various derivatives of 2-amino-N,N-dimethylbenzenesulfonamide have been synthesized and evaluated for their potential antimicrobial activity. This highlights its role in the discovery and development of new pharmaceutical agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWXWPWKFMLCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360617 | |
| Record name | 2-amino-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N-dimethylbenzenesulfonamide | |
CAS RN |
54468-86-9 | |
| Record name | 2-amino-N,N-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)
![4-Chlorobenzo[b]thiophene](/img/structure/B105630.png)




